

Application Notes and Protocols for FT113 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Upregulation of FASN is a common feature in various cancers, making it an attractive therapeutic target.[3][4][5] **FT113** has demonstrated antiproliferative activity in cancer cell lines and anti-viral activity against SARS-CoV-2.[6][7] These application notes provide detailed protocols for utilizing **FT113** in cell culture experiments to investigate its effects on cancer cell proliferation, FASN activity, and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of FT113



Target	Assay System	IC50 / EC50	Reference
Fatty Acid Synthase (FASN)	Recombinant human FASN enzyme	213 nM	[1][6]
FASN Activity in Cells	14C-acetate incorporation in BT474 cells	90 nM	[6]
Cell Proliferation	PC3 human prostate cancer cells	47 nM	[6]
Cell Proliferation	MV4-11 human acute myeloid leukemia cells	26 nM	[2]
SARS-CoV-2 Infection	HEK293T-hACE2 cells	17 nM	[6]

Table 2: In Vivo Activity of FT113

Animal Model	Cell Line	Dosing	Effect	Reference
Mouse Xenograft	MV4-11	25 mg/kg, p.o.	32% tumor growth inhibition	[8]
Mouse Xenograft	MV4-11	50 mg/kg, p.o.	50% tumor growth inhibition, increased intratumoral malonyl-CoA	[6][8]

Experimental Protocols Preparation of FT113 Stock Solution

Materials:

- FT113 powder
- Dimethyl sulfoxide (DMSO), cell culture grade



• Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Based on solubility information, FT113 can be dissolved in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.094 mg of FT113 (Formula Weight: 409.4 g/mol) in 1 mL of DMSO.[8]
- Vortex thoroughly to ensure complete dissolution. Sonication may be recommended for higher concentrations.[8]
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Cell Proliferation Assay (e.g., using MTT)

This protocol is a general guideline and should be optimized for your specific cell line. The example uses PC3 prostate cancer cells.

Materials:

- PC3 cells
- Appropriate cell culture medium (e.g., F-12K Medium with 10% FBS)
- FT113 stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
- Plate reader

Protocol:



- Seed PC3 cells into a 96-well plate at a density of 5,000 cells/well in 100 μL of culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Prepare serial dilutions of **FT113** in culture medium from the stock solution. A suggested concentration range based on the IC50 (47 nM for PC3 cells) would be 1 nM to 1 μ M.[6] Include a DMSO vehicle control (at the same final concentration as the highest **FT113** treatment).
- Remove the medium from the wells and add 100 μL of the FT113 dilutions or vehicle control.
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and plot a doseresponse curve to determine the IC50 value.

Western Blot Analysis of FASN and Downstream Signaling

This protocol allows for the assessment of **FT113**'s effect on FASN protein levels and the phosphorylation status of key proteins in the PI3K/AKT/mTOR and β -catenin pathways.[9][10] [11]

Materials:

- Cells of interest (e.g., HepG2, CALU-6) cultured in 6-well plates
- FT113 stock solution



- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-FASN, anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-β-catenin, anti-c-Myc)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of FT113 (e.g., 20 nM, 200 nM, 2 μM) and a vehicle control for a specified time (e.g., 24 or 48 hours).[10]
- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.



- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin or GAPDH.

FASN Activity Assay (14C-Acetate Incorporation)

This assay measures the de novo synthesis of lipids by quantifying the incorporation of radiolabeled acetate.[12]

Materials:

- Cells of interest (e.g., BT474) cultured in 12-well plates
- FT113 stock solution
- [1-14C] Acetic acid, sodium salt
- Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
- Scintillation vials and scintillation fluid
- · Scintillation counter

Protocol:

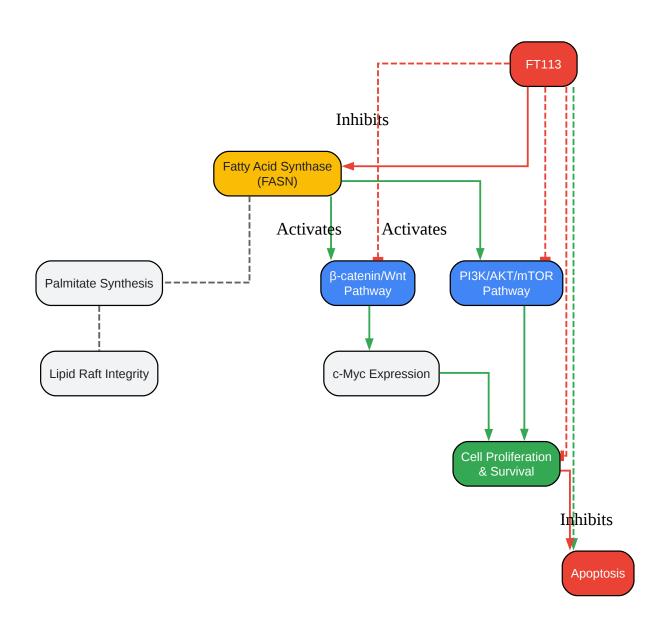
- Seed cells in 12-well plates and allow them to adhere.
- Pre-treat cells with various concentrations of FT113 and a vehicle control for a specified time (e.g., 2 hours).
- Add [1-14C] acetate to each well (e.g., 0.5 μCi/mL) and incubate for an additional 2-4 hours.



- · Wash the cells with ice-cold PBS.
- Extract the total lipids from the cells using a hexane:isopropanol solvent mixture.
- Transfer the lipid-containing organic phase to scintillation vials and allow the solvent to evaporate.
- Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
- Normalize the counts per minute (CPM) to the protein concentration of a parallel well to account for differences in cell number.
- Calculate the inhibition of FASN activity as a percentage of the vehicle-treated control.

Mandatory Visualizations Signaling Pathways Affected by FT113



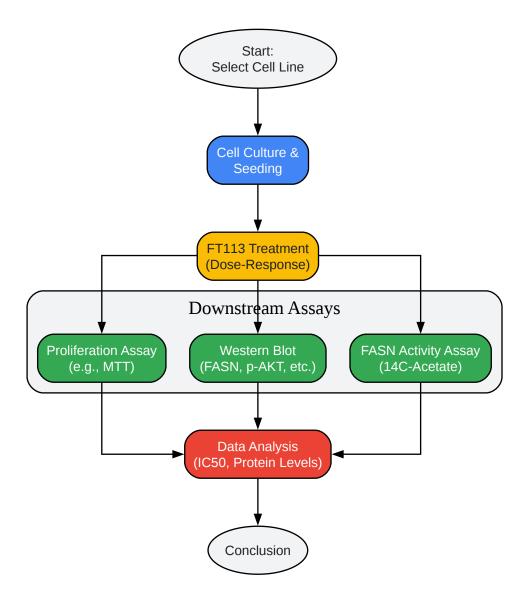


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Caption: Signaling pathways modulated by the FASN inhibitor FT113.

General Experimental Workflow for FT113 Evaluation





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Caption: Workflow for assessing the in vitro effects of FT113.

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